

An In-depth Technical Guide to 2,4,6-Trimethylbenzylamine

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Compound of Interest

Compound Name: **2,4,6-Trimethylbenzylamine**

Cat. No.: **B1348386**

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Abstract

This technical guide provides a comprehensive overview of **2,4,6-trimethylbenzylamine**, a versatile primary amine with significant applications in synthetic chemistry and potential relevance to drug discovery. This document details its chemical structure, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its role as a precursor in the synthesis of N-heterocyclic carbenes (NHCs) and discusses the antimicrobial activities observed in related benzylamine derivatives. Detailed experimental protocols and spectroscopic data are provided to support further research and application development.

Chemical Structure and Properties

2,4,6-Trimethylbenzylamine, also known as mesitylmethanamine, is an aromatic amine characterized by a benzylamine core with three methyl groups substituted at the 2, 4, and 6 positions of the benzene ring.[\[1\]](#)

Structural Formula:

Figure 1: Structural formula of **2,4,6-Trimethylbenzylamine**.

Physicochemical Properties

A summary of the key physicochemical properties of **2,4,6-trimethylbenzylamine** is presented in Table 1. These properties are essential for its handling, application in synthesis, and for predicting its behavior in biological systems.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₅ N	[1]
IUPAC Name	(2,4,6-trimethylphenyl)methanamine	[1]
CAS Number	40393-99-5	[1]
Molecular Weight	149.23 g/mol	[1]
Monoisotopic Mass	149.120449483 Da	[1] [2]
Appearance	Solid	
Topological Polar Surface Area	26 Å ²	[1]
XLogP3	1.9	[1]

Table 1: Physicochemical properties of **2,4,6-Trimethylbenzylamine**.

Spectroscopic Data

The structural identification of **2,4,6-trimethylbenzylamine** is confirmed through various spectroscopic techniques. Although a complete experimental spectrum is not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

- Aromatic protons (2H): A singlet is expected around δ 6.8-7.0 ppm.
- Methylene protons (-CH₂-): A singlet is expected around δ 3.7-3.9 ppm.
- Methyl protons (para-CH₃, 3H): A singlet is expected around δ 2.2-2.3 ppm.
- Methyl protons (ortho-CH₃, 6H): A singlet is expected around δ 2.3-2.4 ppm.

- Amine protons (-NH₂): A broad singlet, whose chemical shift is concentration-dependent, is expected around δ 1.5-2.5 ppm.

¹³C NMR Spectroscopy (Predicted):

- Aromatic C (quaternary, C-NH₂): ~138 ppm
- Aromatic C (quaternary, C-CH₃): ~136-137 ppm
- Aromatic C-H: ~128-129 ppm
- Methylene C (-CH₂-): ~45 ppm
- Methyl C (para-CH₃): ~21 ppm
- Methyl C (ortho-CH₃): ~19 ppm

Mass Spectrometry (Predicted): The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 149. The fragmentation pattern would likely involve the loss of an amino group or cleavage of the benzylic C-C bond. Predicted adduct m/z values include [M+H]⁺ at 150.12773 and [M+Na]⁺ at 172.10967.[2]

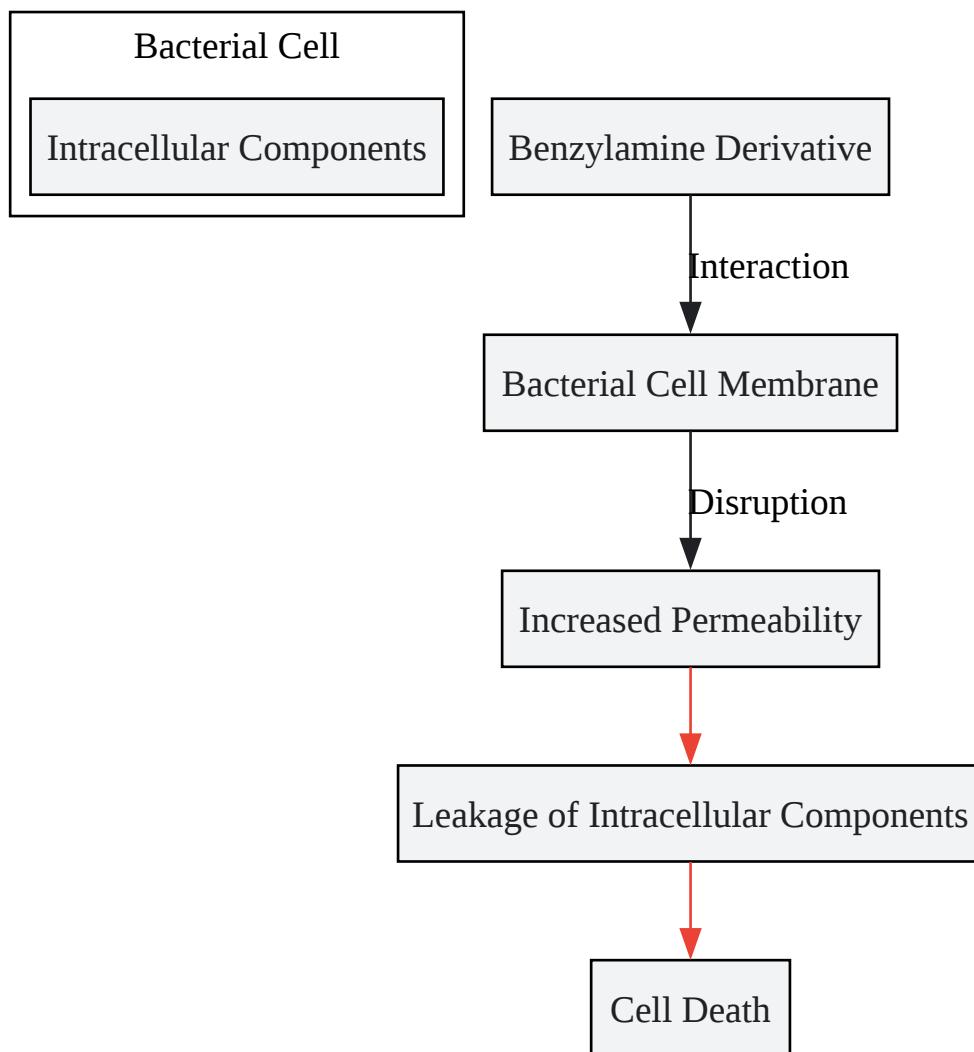
Synthesis of 2,4,6-Trimethylbenzylamine

2,4,6-Trimethylbenzylamine can be synthesized through various routes. A common and effective method is the reduction of 2,4,6-trimethylbenzonitrile.

Synthesis via Reduction of 2,4,6-Trimethylbenzonitrile

This method involves the conversion of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).





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References

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